N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide
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Overview
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is a complex organic compound that features a quinoline core, a piperidine ring, and a cyclopropylsulfonyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The cyclopropylsulfonyl group is introduced through a sulfonylation reaction. Common reagents used in these reactions include sulfonyl chlorides and bases such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups .
Scientific Research Applications
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic effects, including its use as an inhibitor of specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide: Shares a similar quinoline and sulfonamide structure but differs in the piperidine ring substitution.
2-amino-4-(1-piperidine)pyridine derivatives: These compounds also feature a piperidine ring and are used in similar pharmacological applications.
Uniqueness
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Biological Activity
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This compound combines a quinoline core with sulfonamide and piperidine functionalities, which may contribute to various biological activities, including antimicrobial and anticancer effects.
Chemical Structure and Properties
The molecular formula for this compound is C20H27N3O5S2, with a molecular weight of 453.6 g/mol. The presence of the cyclopropylsulfonyl group enhances lipophilicity, potentially improving binding interactions with biological targets .
Property | Value |
---|---|
Molecular Formula | C20H27N3O5S2 |
Molecular Weight | 453.6 g/mol |
Structural Features | Quinoline core, sulfonamide, piperidine ring |
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . The sulfonamide group is known for its broad-spectrum antibacterial activity, which is enhanced by the structural modifications present in this compound.
Anticancer Activity
Research has demonstrated that compounds within the quinoline class possess anticancer properties. In vitro studies have tested various derivatives against human cancer cell lines such as MDA-MB-231 (breast adenocarcinoma), A549 (lung adenocarcinoma), and C-32 (amelanotic melanoma) . Notably, certain derivatives showed IC50 values comparable to standard chemotherapeutics like cisplatin and doxorubicin, indicating their potential as effective anticancer agents.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest alterations in the expression of apoptosis-related proteins (e.g., BCL-2, BAX), leading to increased cancer cell death .
- Antibacterial Mechanisms : The sulfonamide moiety interferes with bacterial folate synthesis, crucial for DNA synthesis and cell division.
Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of several quinoline derivatives, including those structurally similar to this compound. The results indicated that these compounds significantly inhibited the growth of cancer cells while exhibiting minimal toxicity towards normal human dermal fibroblasts (HFF-1), demonstrating a promising therapeutic index .
Study 2: Antimicrobial Potency
Another investigation focused on the antimicrobial properties of similar quinoline derivatives against MRSA and other resistant strains. The results highlighted that specific modifications in the quinoline structure enhanced antibacterial activity, with some derivatives exhibiting MIC values lower than traditional antibiotics .
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c22-26(23,17-5-1-3-15-4-2-10-19-18(15)17)20-13-14-8-11-21(12-9-14)27(24,25)16-6-7-16/h1-5,10,14,16,20H,6-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIUMARYAXRRHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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